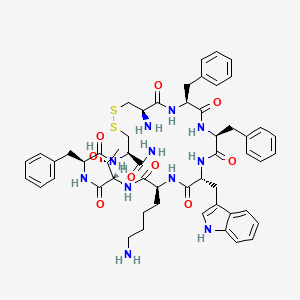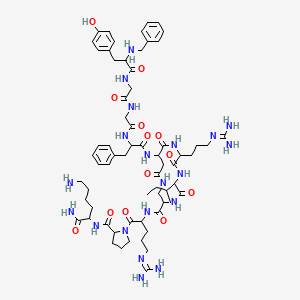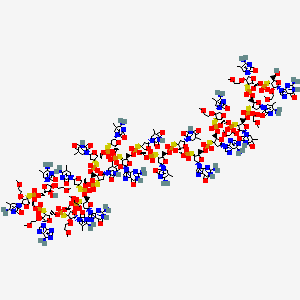
Smp-797 monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Smp-797 monohydrate is a small molecule drug developed by Sumitomo Pharma Co., Ltd. It is primarily known for its role as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT1). This compound has been investigated for its potential therapeutic applications in treating hypercholesterolemia and other metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Smp-797 monohydrate involves multiple steps, starting from basic organic compounds. The key steps include the formation of N-(4-amino-2,6-diisopropylphenyl)-N’-(1,4-diarylpiperidine-4-yl)methylureas. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Smp-797 monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products. Substitution reactions can result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying ACAT1 inhibition and its effects on lipid metabolism.
Biology: Research has focused on its role in regulating cholesterol levels and its potential impact on cellular processes.
Medicine: Smp-797 monohydrate has been investigated for its therapeutic potential in treating hypercholesterolemia and other metabolic disorders.
Mechanism of Action
Smp-797 monohydrate exerts its effects by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase (ACAT1). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT1, this compound reduces the formation of cholesterol esters, thereby lowering cholesterol levels in the body. The molecular targets and pathways involved include the regulation of low-density lipoprotein (LDL) receptors and the modulation of lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Avasimibe: Another ACAT inhibitor with similar effects on cholesterol metabolism.
CI-1011: Known for its inhibitory activity on ACAT and its impact on lipid metabolism.
Uniqueness
Smp-797 monohydrate stands out due to its dual effect on ACAT inhibition and the up-regulation of LDL receptors. This dual action makes it a promising candidate for the treatment of hypercholesterolemia, as it not only reduces cholesterol ester formation but also enhances the clearance of LDL cholesterol from the bloodstream .
Properties
Molecular Formula |
C34H46ClN5O5 |
|---|---|
Molecular Weight |
640.2 g/mol |
IUPAC Name |
1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrate;hydrochloride |
InChI |
InChI=1S/C34H43N5O4.ClH.H2O/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5;;/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42);1H;1H2 |
InChI Key |
ZUCFGSAENWHFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)




![4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate](/img/structure/B10770887.png)
![2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)
![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)

![Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]-](/img/structure/B10770906.png)
![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B10770908.png)


![[1-Amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate](/img/structure/B10770930.png)
